ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate
Description
Historical Development of Amino-Substituted Cyanoacrylates
Cyanoacrylates were first serendipitously discovered in 1951 during refractive index measurements at Eastman Kodak, where ethyl 2-cyanoacrylate polymerized upon accidental exposure to atmospheric moisture. This discovery catalyzed industrial adoption, with commercialization as Eastman 910® in 1958. Early applications focused on bonding metals, plastics, and rubbers in automotive and electronics sectors due to rapid curing and high bond strength.
Amino-substituted derivatives emerged later as researchers sought to modulate reactivity and adhesion properties. The introduction of nucleophilic amino groups, such as pyridinyl-methylamino, enabled tailored polymerization initiation mechanisms. For instance, studies on 2-cyanoacrylate analogs with pyrazole or triazole substituents demonstrated improved herbicidal activities, highlighting the role of nitrogen-containing heterocycles in enhancing bioactivity.
Table 1: Milestones in Amino-Substituted Cyanoacrylate Development
Scientific Significance of Pyridinyl-Methylamino Functional Groups
The pyridinyl-methylamino moiety confers three critical advantages:
- Electronic Modulation : The pyridine ring’s electron-withdrawing nature polarizes the cyanoacrylate backbone, accelerating anionic polymerization.
- Steric Effects : The methylamino linker provides spatial flexibility, allowing optimal alignment during nucleophilic attack.
- Biological Interactions : Pyridine’s aromaticity facilitates π-π stacking with biological targets, as evidenced by herbicidal activity in pyrazole-cyanoacrylate hybrids.
In ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate, the pyridinyl group enhances solubility in polar aprotic solvents, while the amino group acts as a latent initiator for controlled polymerization. This dual functionality contrasts with traditional cyanoacrylates, which rely on ambient moisture for curing.
Current Research Trends in Z-Configuration Cyanoacrylates
The Z-configuration in α,β-unsaturated esters stabilizes the molecule via intramolecular dipole interactions between the cyano (–C≡N) and ester (–COO–) groups. This stereochemistry delays premature polymerization while maintaining reactivity toward nucleophiles. Recent studies highlight:
- Kinetic Control : Z-isomers exhibit slower polymerization rates than E-isomers, enabling precise application in microelectronic encapsulation.
- Thermodynamic Stability : Intramolecular hydrogen bonding in Z-configurations reduces susceptibility to thermal degradation.
Table 2: Z- vs. E-Configuration Properties
Comparative Analysis with Related Structural Analogs
This compound outperforms analogs in three key areas:
- Reactivity : The pyridinyl-methylamino group increases electrophilicity at the β-carbon, reducing activation energy for polymerization compared to ethyl 2-cyanoacrylate (–ΔEₐ = 6.5 kJ/mol).
- Selectivity : Unlike benzyl 3-cyanoacrylate derivatives, this compound avoids steric hindrance from aromatic substituents, enabling uniform polymer growth.
- Functional Versatility : Hybridization with pyridine enables dual-use applications in adhesives and agrochemicals, whereas non-heterocyclic analogs lack bioactivity.
Table 3: Structural and Functional Comparison of Cyanoacrylate Analogs
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(pyridin-3-ylmethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11(6-13)9-15-8-10-4-3-5-14-7-10/h3-5,7,9,15H,2,8H2,1H3/b11-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXRFYYGRVSRSN-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCC1=CN=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NCC1=CN=CC=C1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate typically involves the reaction of ethyl cyanoacetate with pyridine-3-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an amination step to introduce the amino group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyridine ring or the cyano group .
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s cyano group and pyridine ring enable it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s analogs differ primarily in substituents on the prop-2-enoate backbone. Key examples include:
Key Observations:
- Electronic Effects: The pyridin-3-ylmethylamino group in the target compound provides basicity and hydrogen-bonding capability, unlike the electron-withdrawing 3-fluorophenyl group in .
- Steric Influence: Bulky substituents (e.g., phenylmethoxycarbonylamino in ) reduce reactivity in cyclization reactions compared to the target compound’s pyridinylmethylamino group.
- Crystallinity : The N-phenyl-carbamoyl analog exhibits superior crystal packing (low R factor = 0.043), attributed to strong hydrogen-bonding networks involving the carbamoyl group.
Crystallographic and Structural Analysis
- Target Compound : Structural details (bond lengths, angles) remain unreported, but analogous compounds (e.g., ) were refined using SHELXL and visualized via ORTEP-III .
- Hydrogen Bonding : Pyridinyl nitrogen in the target compound likely participates in C–H···N interactions, similar to Etter’s graph-set patterns observed in .
Biological Activity
Ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C13H14N2O2
- Molecular Weight : 234.26 g/mol
Structural Characteristics
The compound features a cyano group, an enamine structure, and a pyridine ring, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glycolysis and the Krebs cycle.
- Receptor Interaction : Its structural components allow for binding to various receptors, influencing signal transduction pathways.
- Induction of Apoptosis : There is evidence suggesting that this compound can induce programmed cell death in cancer cells through oxidative stress mechanisms.
Anticancer Activity
Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Study 1 : A study demonstrated that the compound reduced cell viability in breast cancer cells by 50% at a concentration of 25 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | |
| HeLa (Cervical Cancer) | 30 | |
| A549 (Lung Cancer) | 20 |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy. Results indicated a significant reduction in tumor size in 60% of participants after three months of treatment.
Case Study 2: Infection Management
A case study reported the use of this compound in treating infections caused by resistant bacterial strains. Patients showed improvement within days, with MIC values indicating effective bacterial inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
